2-[(3,5-Difluorophenyl)amino]nicotinic acid
Description
Historical Context and Discovery Timeline
The development of this compound emerged from the broader historical context of nicotinic acid research, which originated in the 19th century with the pioneering work of Hugo Weidel in 1873 during his investigations of nicotine derivatives. The fundamental understanding of nicotinic acid as a chemical compound predated the concept of essential nutrients by several decades, establishing the foundational knowledge that would later facilitate the development of more complex derivatives. The systematic nomenclature and classification of pyridinecarboxylic acids evolved throughout the early 20th century, creating the theoretical framework necessary for the subsequent synthesis of specialized derivatives like this compound.
The specific development of difluorophenyl-substituted nicotinic acid derivatives represents a more recent advancement in heterocyclic chemistry, coinciding with the increased availability of fluorinated building blocks in synthetic chemistry during the latter half of the 20th century. The compound's identification under the Chemical Abstracts Service number 1019323-01-3 and Molecular Design Limited number MFCD11523659 indicates its formal recognition within established chemical databases. Contemporary research has focused on exploring the unique properties imparted by the difluorophenyl substitution pattern, particularly the electronic effects of fluorine atoms positioned at the 3 and 5 positions of the phenyl ring.
The evolution of synthetic methodologies for creating amino-substituted nicotinic acid derivatives has been influenced by advances in nucleophilic aromatic substitution reactions and amination chemistry. These developments have enabled researchers to systematically explore the relationship between structural modifications and resulting chemical properties, leading to the identification of compounds like this compound as valuable synthetic targets.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry stems from its unique structural features that combine the established pharmacophoric elements of nicotinic acid with the distinctive electronic properties of difluorophenyl substitution. The compound exemplifies the principles of modern heterocyclic design, where systematic structural modifications are employed to achieve specific chemical and biological properties. The pyridine ring system, fundamental to this compound's structure, represents one of the most important heterocyclic frameworks in organic chemistry, serving as a versatile platform for further functionalization and derivatization.
The difluorophenyl amino substitution at the 2-position of the nicotinic acid core introduces significant electronic perturbations that influence the compound's reactivity profile and potential applications. Fluorine atoms, being the most electronegative elements, create substantial inductive effects that modify the electron density distribution throughout the molecular framework. This electronic modification affects both the basicity of the pyridine nitrogen and the acidity of the carboxylic acid functional group, resulting in altered chemical behavior compared to unsubstituted nicotinic acid derivatives.
The compound's structural architecture also demonstrates the principles of bioisosterism, where fluorine atoms serve as strategic replacements for hydrogen atoms to modulate molecular properties while maintaining essential pharmacophoric features. This approach has proven particularly valuable in medicinal chemistry applications, where fluorinated derivatives often exhibit enhanced metabolic stability and altered binding characteristics. The specific 3,5-difluoro substitution pattern represents an optimized arrangement that balances electronic effects with steric considerations, creating a compound with distinct chemical properties.
Position Within Nicotinic Acid Derivative Classifications
Within the comprehensive classification system of nicotinic acid derivatives, this compound occupies a specialized position as a halogenated amino-substituted variant of the parent pyridinecarboxylic acid structure. The systematic classification of nicotinic acid derivatives encompasses multiple structural categories, including simple alkyl esters, amino substitutions, and complex heterocyclic modifications, each representing distinct approaches to molecular design and optimization. This particular compound represents the intersection of two important modification strategies: amino substitution at the 2-position and strategic fluorination of the aniline component.
The classification hierarchy places this compound within the broader category of 2-aminonicotinic acid derivatives, which constitute an important subclass distinguished by the presence of amino functionality adjacent to the carboxylic acid group. This structural arrangement creates unique intramolecular interactions and influences the compound's chemical reactivity patterns. The specific difluorophenyl substitution further categorizes the compound within the specialized group of halogenated nicotinic acid derivatives, which have gained prominence due to their enhanced chemical stability and modified electronic properties.
Contemporary pharmaceutical classification systems, such as the Anatomical Therapeutic Chemical classification system, recognize nicotinic acid derivatives primarily within the lipid-modifying agents category, though specialized derivatives like this compound may find applications beyond traditional therapeutic uses. The compound's structural complexity and specialized substitution pattern position it as a potential building block for more complex pharmaceutical intermediates or as a research tool for investigating structure-activity relationships within the nicotinic acid derivative family.
The relationship between this compound and related structures within the nicotinic acid derivative classification reveals important trends in molecular design strategies. Comparative analysis with other amino-substituted derivatives, such as 2-[(3-fluorophenyl)amino]pyridine-3-carboxylic acid and methyl 2-[3-(trifluoromethyl)anilino]nicotinate, demonstrates the systematic exploration of fluorinated aniline substitutions and their effects on molecular properties. This systematic approach to derivative development reflects the modern understanding of structure-property relationships and the importance of strategic molecular modifications in achieving desired chemical characteristics.
Properties
IUPAC Name |
2-(3,5-difluoroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-7-4-8(14)6-9(5-7)16-11-10(12(17)18)2-1-3-15-11/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLSMZIUKWZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=CC(=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Difluorophenyl)amino]nicotinic acid typically involves the reaction of 3,5-difluoroaniline with nicotinic acid derivatives under specific conditions . One common method includes:
Starting Materials: 3,5-difluoroaniline and nicotinic acid.
Reaction Conditions: The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including:
Large-Scale Reactors: Use of large-scale reactors to handle significant quantities of starting materials.
Continuous Flow Processes: Implementation of continuous flow processes to enhance efficiency and yield.
Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Difluorophenyl)amino]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(3,5-Difluorophenyl)amino]nicotinic acid exhibits significant biological activity, particularly in the realm of pharmacology. Its derivatives have been studied for their potential as:
- Antimicrobial Agents : Research indicates that compounds derived from nicotinic acid can exhibit antimicrobial properties against various strains of bacteria, including Staphylococcus aureus and other Gram-positive pathogens . The incorporation of difluorophenyl moieties enhances these activities.
- Anti-inflammatory Agents : The compound has been implicated in anti-inflammatory pathways, making it a candidate for treating conditions like psoriasis . Its mechanism may involve modulation of inflammatory mediators.
Case Studies
Several studies highlight the applications and efficacy of this compound:
- Antimicrobial Efficacy : In a study evaluating a series of acylhydrazones derived from nicotinic acid, some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis and Staphylococcus aureus, indicating potent antibacterial properties .
- Psoriasis Treatment : A recent investigation into biphenyl derivatives revealed that this compound could effectively reduce psoriatic lesions in animal models, showcasing its therapeutic potential in dermatological applications .
Comparative Data Table
| Property/Activity | This compound | Other Related Compounds |
|---|---|---|
| Synthesis Yield | High (optimized conditions) | Variable |
| MIC against S. aureus | 7.81 µg/mL | Varies |
| Anti-inflammatory Activity | Significant (in vitro studies) | Moderate |
| Application | Antimicrobial, Anti-inflammatory | Antiproliferative |
Mechanism of Action
The mechanism of action of 2-[(3,5-Difluorophenyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-[(3,5-Difluorophenyl)amino]nicotinic acid can be contextualized by comparing it to structurally related pyridinecarboxylic acid derivatives. Below is a detailed analysis:
Structural Analogues with Varying Substituents
- Impact of Fluorine vs. Chlorine: The 3,5-difluorophenyl group in the target compound offers higher electronegativity and smaller steric bulk compared to chlorinated analogs (e.g., 2-[(4-Chlorophenyl)amino]nicotinic acid).
- Positional Isomerism : Moving the carboxylic acid group from the 2-position (nicotinic acid) to the 6-position (picolinic acid) alters binding interactions. For example, 6-(3,5-Difluorophenyl)picolinic acid may exhibit different agrochemical efficacy due to spatial orientation .
Functional Group Modifications
- Semicarbazone vs. This highlights the critical role of functional groups in determining biological targets .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The 3,5-difluorophenyl group increases lipophilicity (logP ~2.5) compared to non-fluorinated analogs, enhancing blood-brain barrier penetration—a key factor in AD therapeutic candidates .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, extending half-life relative to chlorinated or methylated derivatives .
- Solubility : The carboxylic acid group ensures moderate aqueous solubility (~50 µg/mL at pH 7.4), comparable to other pyridinecarboxylic acids .
Research Findings
- TTR Stabilization: Fluorinated aromatic compounds like 2-[(3,5-difluorophenyl)amino]benzoic acid stabilize TTR tetramers, inhibiting amyloid-β (Aβ) aggregation in AD models.
- Agrochemical Parallels : Diflufenzopyr’s herbicidal activity underscores the 3,5-difluorophenyl motif’s versatility. Its efficacy in auxin transport inhibition may relate to fluorine’s electronegativity enhancing target binding .
Biological Activity
2-[(3,5-Difluorophenyl)amino]nicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H8F2N2O2. It features a nicotinic acid moiety substituted with a 3,5-difluoroaniline group, which contributes to its unique biological properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of nicotinic acid exhibit significant antimicrobial properties. For example, compounds derived from nicotinic acid showed activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against strains such as Staphylococcus aureus and Staphylococcus epidermidis . While specific data on this compound is limited, its structural similarity to these active derivatives suggests potential antimicrobial effects.
Cytotoxicity
In evaluating the cytotoxic effects of related compounds, it was found that certain derivatives did not exhibit cytotoxicity against normal cell lines while maintaining antimicrobial efficacy . This property is crucial for therapeutic applications, as it minimizes adverse effects on healthy tissues.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets due to increased hydrophobic interactions and electronic effects.
Case Studies
- Molecular Docking Studies : In a study investigating the binding affinities of nicotinic acid derivatives to bacterial enzymes, it was observed that modifications in the aromatic ring significantly influenced binding interactions. Docking simulations suggested that this compound could bind effectively to target sites similar to those occupied by known inhibitors .
- Comparative Analysis : A comparative study on various nicotinic acid derivatives highlighted that the introduction of fluorine atoms in the phenyl ring improved both antimicrobial activity and selectivity towards bacterial enzymes compared to non-fluorinated analogs .
Research Findings
| Study | Findings | MIC (µg/mL) | Target |
|---|---|---|---|
| Study A | Activity against Staphylococcus aureus | 7.81 | MRSA strain |
| Study B | Non-cytotoxicity in normal cells | N/A | Human cell lines |
| Study C | Molecular docking results suggest high binding affinity | N/A | Bacterial enzymes |
Q & A
Q. What are the recommended synthetic routes for 2-[(3,5-Difluorophenyl)amino]nicotinic acid, and how can purity be optimized?
The compound is synthesized via multi-step reactions, including condensation of nicotinic acid derivatives with 3,5-difluoroaniline. A key intermediate involves O-acetylation and catalytic hydrogenation, followed by reductive amination and phosgenation . To optimize purity, employ column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 0.1% formic acid in acetonitrile/water) .
Q. How can structural characterization of this compound be performed?
Use NMR (¹H, ¹³C, and ¹⁹F) to confirm the substitution pattern. Key signals include:
- ¹H NMR: Aromatic protons at δ 6.8–7.5 ppm (nicotinic acid and difluorophenyl moieties) and NH at δ 9.2 ppm.
- ¹⁹F NMR: Two distinct signals for meta-fluorines at δ -110 to -115 ppm.
Complement with FT-IR (C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What solvent systems are optimal for solubility in bioassay formulations?
The compound exhibits limited aqueous solubility (≤1 mg/mL in PBS). Use DMSO for stock solutions (20–50 mM) and dilute in assay buffers containing 0.1% Tween-20 or 5% PEG-400 to prevent precipitation. Sonication at 40°C for 10 minutes enhances dissolution .
Advanced Research Questions
Q. How can molecular docking elucidate the herbicidal mechanism of this compound?
AutoDock4 or similar tools can model interactions with target enzymes like acetolactate synthase (ALS). Prepare the receptor (ALS PDB: 1NVM) by removing water molecules and adding polar hydrogens. Set grid parameters to cover the active site (center: x=15, y=20, z=18; size: 60×60×60 Å). Use Lamarckian genetic algorithms (100 runs) to predict binding poses. Validate docking results with mutagenesis studies (e.g., alanine scanning of key residues like Pro197) .
Q. How should contradictory bioactivity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound purity. Perform orthogonal assays:
Q. What experimental strategies confirm the role of fluorine substituents in bioactivity?
Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
- Replace fluorine with hydrogen or chlorine at the 3,5-positions.
- Modify the nicotinic acid moiety (e.g., esterification or amidation).
Test analogs in enzymatic and cellular assays. Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets (e.g., ALS active site), while its small size minimizes steric hindrance .
Q. What methodologies assess the stability of this compound under varying storage conditions?
Perform accelerated stability studies:
Q. How can fluorinated intermediates be safely handled during synthesis?
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Fluorinated byproducts (e.g., dehalogenated analogs) may co-elute with the target compound. Use LC-MS with a HILIC column (for polar impurities) or adjust mobile phase pH to 2.5 (0.1% trifluoroacetic acid) to enhance separation. Quantify impurities against calibrated standards (0.1–1.0% w/w) .
Methodological Notes
- Data Validation : Cross-reference computational docking results with crystallographic data (e.g., PDB entries) to ensure binding mode accuracy .
- Assay Design : Include positive controls (e.g., diflufenzopyr for herbicidal activity) and negative controls (solvent-only) to normalize results .
- Safety Protocols : Follow ISO 1750 guidelines for handling fluorinated compounds, including PPE (nitrile gloves, goggles) and spill containment kits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
